molecular formula C21H23N3O3S2 B2990355 N-(2-methylbenzo[d]thiazol-5-yl)-1-tosylpiperidine-4-carboxamide CAS No. 941893-10-3

N-(2-methylbenzo[d]thiazol-5-yl)-1-tosylpiperidine-4-carboxamide

Cat. No. B2990355
CAS RN: 941893-10-3
M. Wt: 429.55
InChI Key: IXNMFSBLEYNWFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2-methylbenzo[d]thiazol-5-yl)-1-tosylpiperidine-4-carboxamide” is a compound that has been studied for its potential therapeutic applications. It belongs to a class of compounds known as benzo[d]thiazol-5-yl compounds . These compounds have been investigated for their potential use in treating diseases such as Alzheimer’s disease (AD), progressive supranuclear palsy (PSP), and other disorders involving tau-mediated neurodegeneration .


Synthesis Analysis

The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The resulting intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The molecular structure of “N-(2-methylbenzo[d]thiazol-5-yl)-1-tosylpiperidine-4-carboxamide” can be analyzed based on IR, 1H, 13C NMR, and mass spectral data .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “N-(2-methylbenzo[d]thiazol-5-yl)-1-tosylpiperidine-4-carboxamide” include coupling reactions and treatment with chloroethyl compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(2-methylbenzo[d]thiazol-5-yl)-1-tosylpiperidine-4-carboxamide” can be determined through various analytical techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry .

Scientific Research Applications

Antioxidant Applications

Thiazole derivatives, including the compound , have been identified as potent antioxidants. These compounds can neutralize free radicals, which are unstable molecules that can cause cellular damage. The antioxidant properties of thiazoles are particularly beneficial in preventing oxidative stress-related diseases, such as cardiovascular diseases and neurodegenerative disorders .

Anti-Inflammatory and Analgesic Activities

The anti-inflammatory and analgesic activities of thiazole compounds are well-documented. They can inhibit the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation and pain. This makes them valuable in the development of new treatments for conditions like arthritis and other chronic inflammatory diseases .

Antimicrobial and Antifungal Effects

Thiazole derivatives exhibit significant antimicrobial and antifungal effects. They can disrupt the cell wall synthesis of bacteria and fungi, leading to cell death. This property is crucial for the development of new antibiotics and antifungal agents, especially in the face of increasing antibiotic resistance .

Antitumor and Cytotoxic Activities

Research has shown that thiazole derivatives can have antitumor and cytotoxic effects. They can interfere with the replication of cancer cells and induce apoptosis, which is the programmed cell death. These findings are promising for cancer therapy, particularly for drug-resistant forms of cancer .

Neuroprotective Properties

Thiazole compounds have demonstrated neuroprotective properties, which are essential in the treatment of neurodegenerative diseases like Alzheimer’s and Parkinson’s. They can protect neuronal cells from damage and improve cognitive functions, offering hope for patients suffering from these debilitating conditions .

Antiviral and Anti-HIV Activities

The structure of thiazole derivatives allows them to inhibit the replication of viruses, including HIV. By interfering with viral enzymes or blocking the entry of viruses into host cells, these compounds can be effective in the treatment of viral infections and are a focus of anti-HIV drug development .

Future Directions

The future directions for the study of “N-(2-methylbenzo[d]thiazol-5-yl)-1-tosylpiperidine-4-carboxamide” and similar compounds could involve further investigation of their therapeutic potential, particularly in the treatment of neurodegenerative diseases. More research could also be done to optimize their synthesis and improve their efficacy .

properties

IUPAC Name

N-(2-methyl-1,3-benzothiazol-5-yl)-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3S2/c1-14-3-6-18(7-4-14)29(26,27)24-11-9-16(10-12-24)21(25)23-17-5-8-20-19(13-17)22-15(2)28-20/h3-8,13,16H,9-12H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXNMFSBLEYNWFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=CC4=C(C=C3)SC(=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methylbenzo[d]thiazol-5-yl)-1-tosylpiperidine-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.